molecular formula C18H19NO6 B1222498 4,5-Dimethoxy-2-[(2-phenoxypropanoyl)amino]benzoic acid

4,5-Dimethoxy-2-[(2-phenoxypropanoyl)amino]benzoic acid

Cat. No. B1222498
M. Wt: 345.3 g/mol
InChI Key: LKEPKOUIYQXLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethoxy-2-[(1-oxo-2-phenoxypropyl)amino]benzoic acid is an amidobenzoic acid.

Scientific Research Applications

Synthesis and Antifungal Evaluation

A study by Moorthy et al. (2017) involves the synthesis of novel Schiff bases using a scaffold derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol, which was prepared using 3,5-dimethoxy benzoic acid. These compounds showed promising antifungal activity against Candida albicans, particularly the chloride-substituted derivatives (Moorthy et al., 2017).

Selective para Metalation

Sinha et al. (2000) reported on the selective para metalation of 3-methoxy and 3,5-dimethoxy benzoic acids. This process has been used in the synthesis of 3,5-dimethoxy-4-methyl benzoic acid, demonstrating the chemical manipulation and synthesis capabilities of similar compounds (Sinha et al., 2000).

Ionization Studies

Research by Srivastava (1967) explored the ionization of substituted benzoic acids, including 3,5-dimethoxy benzoic acid. The study provided insights into how methoxy substitution affects the pK values of these acids, which is crucial for understanding their chemical behavior in different environments (Srivastava, 1967).

Synthesis of Benzazepin Diones

Jackson and Marriott (2002) conducted a study on the synthesis of various compounds, including those related to dimethoxy benzoic acid. This research offers insights into the synthesis routes and potential applications of these compounds in medicinal chemistry (Jackson & Marriott, 2002).

Development of Anti-myocardial Ischemia Agents

Liu et al. (2011) developed novel Leonurine-cysteine analog conjugates, including compounds derived from 3,5-dimethoxy benzoic acid, which exhibited cardioprotective effects. This study highlights the potential therapeutic applications of these compounds in treating myocardial ischemia (Liu et al., 2011).

properties

Product Name

4,5-Dimethoxy-2-[(2-phenoxypropanoyl)amino]benzoic acid

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

4,5-dimethoxy-2-(2-phenoxypropanoylamino)benzoic acid

InChI

InChI=1S/C18H19NO6/c1-11(25-12-7-5-4-6-8-12)17(20)19-14-10-16(24-3)15(23-2)9-13(14)18(21)22/h4-11H,1-3H3,(H,19,20)(H,21,22)

InChI Key

LKEPKOUIYQXLDG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC)OC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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